molecular formula C16H9Br2N3O B15012087 (2E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile

Cat. No.: B15012087
M. Wt: 419.07 g/mol
InChI Key: CYFOQAYXQVBMFV-BJMVGYQFSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a dibromo-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the dibromo-hydroxyphenyl group. Common synthetic routes may include:

    Cyclization reactions: to form the benzodiazole ring.

    Bromination: to introduce bromine atoms into the phenyl ring.

    Condensation reactions: to link the benzodiazole and phenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with benzodiazole rings are often studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.

Industry

In industry, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Dibromo-hydroxyphenyl derivatives: Compounds with similar dibromo-hydroxyphenyl groups.

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROP-2-ENENITRILE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H9Br2N3O

Molecular Weight

419.07 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H9Br2N3O/c17-11-6-9(7-12(18)15(11)22)5-10(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b10-5+

InChI Key

CYFOQAYXQVBMFV-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N

Origin of Product

United States

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